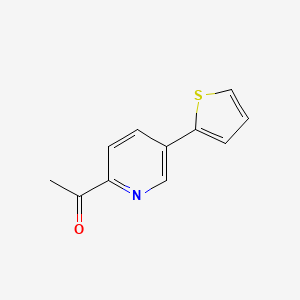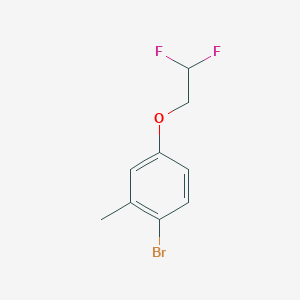
1-Bromo-4-(2,2-difluoroethoxy)-2-methylbenzene
Vue d'ensemble
Description
1-Bromo-4-(2,2-difluoroethoxy)-2-methylbenzene is a chemical compound with the CAS Number: 958454-32-5 . It has a molecular weight of 237.04 . It is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-bromo-4-(2,2-difluoroethoxy)benzene . The InChI code is 1S/C8H7BrF2O/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4,8H,5H2 . This indicates that the compound has a benzene ring with a bromo group at the 1 position and a 2,2-difluoroethoxy group at the 4 position.Physical And Chemical Properties Analysis
The compound has a boiling point of 240.4±40.0 C at 760 mmHg . It is a liquid at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Regioselective Bromination : The study by Aitken et al. (2016) illustrates the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene, leading to the synthesis of novel sulfur-containing quinone derivatives. This showcases the utility of brominated compounds in synthesizing complex molecules with potential applications in material science and pharmaceuticals Aitken, S. J. Jethwa, N. Richardson, & A. Slawin, 2016.
Synthetic Intermediates : Research on the synthesis of 1-bromo-2,4-dinitrobenzene by Xuan et al. (2010) highlights the use of bromobenzene derivatives as intermediates for producing medicinal agents, dyes, and electroluminescent materials. This emphasizes the role of such compounds in diverse chemical manufacturing processes Xuan, J., H. Yan-hui, Z. Zuo, W. Hongyu, & Z. Zhao, 2010.
Material Science and Polymer Chemistry
Charge Transfer Complexes in Solar Cells : A study by Fu et al. (2015) introduced 1-Bromo-4-Nitrobenzene as a fluorescent inhibitor in polymer solar cells, showing that the formation of charge transfer complexes significantly improves electron transfer processes, enhancing device performance. This demonstrates the potential of brominated compounds in optimizing the efficiency of renewable energy technologies Fu, G., T. Wang, J. Cai, J.-y. Shi, L. Zongli, G. Li, X. Li, Z. Zhang, & S. Yang, 2015.
Analytical and Physical Chemistry
Thermochemistry of Halogen-Substituted Methylbenzenes : The research by Verevkin et al. (2015) on the thermochemistry of halogen-substituted methylbenzenes, including various bromo- and iodo-substituted compounds, provides critical data for understanding the physical properties of these molecules. This information is crucial for their application in chemical synthesis and material science Verevkin, S., A. Sazonova, V. N. Emel’yanenko, D. Zaitsau, M. Varfolomeev, B. Solomonov, & K. Zherikova, 2015.
Safety and Hazards
Propriétés
IUPAC Name |
1-bromo-4-(2,2-difluoroethoxy)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-6-4-7(2-3-8(6)10)13-5-9(11)12/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJBVRMXMHUXEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(2,2-difluoroethoxy)-2-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




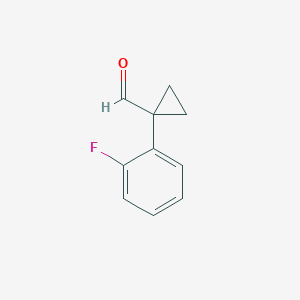

![1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine](/img/structure/B1406059.png)
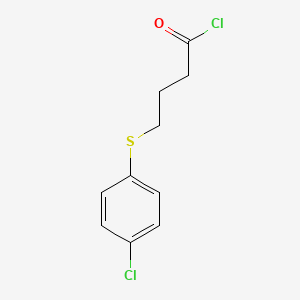

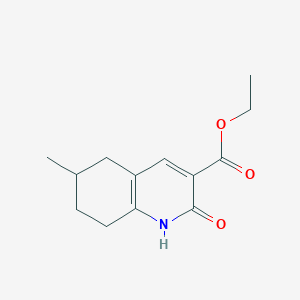
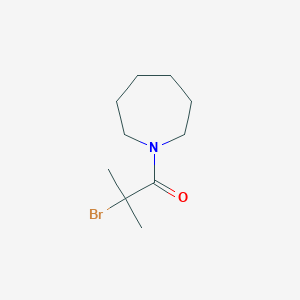
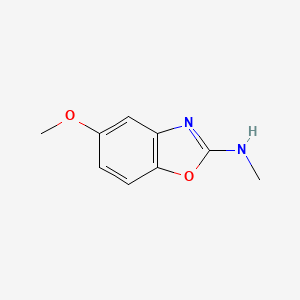

amine](/img/structure/B1406070.png)
